molecular formula C20H19FN2OS2 B11545833 (5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11545833
M. Wt: 386.5 g/mol
InChI Key: MWUSSWLXROGIKC-VCHYOVAHSA-N
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Description

The compound (5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a thiazolidinone core with a fluorophenyl group and a propan-2-ylbenzylidene moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable aldehyde with thiourea and an α-halo acid under basic conditions. This step forms the 2-thioxo-1,3-thiazolidin-4-one ring.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution, where a fluorophenylamine reacts with a suitable intermediate, such as a halomethyl derivative of the thiazolidinone.

    Formation of Benzylidene Moiety: The final step involves the condensation of the thiazolidinone derivative with 4-(propan-2-yl)benzaldehyde under acidic or basic conditions to form the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming a saturated derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as nitronium ion (NO2+) or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Functionalized fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial and anti-inflammatory properties. This compound may exhibit similar activities, making it a candidate for further biological evaluation.

Medicine

In medicine, thiazolidinones have been studied for their potential anticancer properties. The presence of the fluorophenyl and benzylidene groups may enhance the compound’s ability to interact with biological targets, making it a potential lead compound for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the fluorophenyl and benzylidene groups may enhance binding affinity and specificity. Pathways involved could include inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-{[(4-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-{[(3-chlorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(methyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The unique combination of the fluorophenyl and propan-2-ylbenzylidene groups in (5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be attributed to the electronic and steric effects of these substituents, which influence the compound’s interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C20H19FN2OS2

Molecular Weight

386.5 g/mol

IUPAC Name

(5E)-3-[(3-fluoroanilino)methyl]-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19FN2OS2/c1-13(2)15-8-6-14(7-9-15)10-18-19(24)23(20(25)26-18)12-22-17-5-3-4-16(21)11-17/h3-11,13,22H,12H2,1-2H3/b18-10+

InChI Key

MWUSSWLXROGIKC-VCHYOVAHSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)F

Origin of Product

United States

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